alpha-Pinene
Overview
Description
Alpha-Pinene is an organic compound belonging to the terpene class. It is one of the two isomers of pinene, the other being beta-Pinene. This compound is a bicyclic monoterpene with the molecular formula C10H16. It is a colorless liquid with a characteristic pine-like aroma and is found in the essential oils of many coniferous trees, notably the Pinus and Picea species . This compound is also present in the essential oils of rosemary and eucalyptus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Pinene can be synthesized through various methods, including the catalytic isomerization of beta-Pinene. This process involves the use of catalysts such as acids or bases to convert beta-Pinene to this compound under controlled conditions . Another method involves the hydration of this compound to produce terpineol, which can be further processed to obtain this compound .
Industrial Production Methods
Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing industry. The distillation process separates this compound from other components based on their boiling points . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promise in producing this compound from renewable resources .
Chemical Reactions Analysis
Types of Reactions
Alpha-Pinene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce compounds such as this compound oxide, verbenone, and verbenol.
Reduction: Reduction of this compound can yield compounds like pinane.
Substitution: This compound can undergo substitution reactions to form derivatives such as camphene and limonene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (OH).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) is often used for reduction reactions.
Substitution: Acidic or basic catalysts are typically employed for substitution reactions.
Major Products Formed
Oxidation: This compound oxide, verbenone, verbenol.
Reduction: Pinane.
Substitution: Camphene, limonene.
Scientific Research Applications
Mechanism of Action
Alpha-Pinene exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Alpha-Pinene is often compared with other monoterpenes such as:
Beta-Pinene: Another isomer of pinene, beta-Pinene has similar properties but differs in its chemical structure and reactivity.
This compound stands out due to its unique bicyclic structure, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | ALPHA-PINENE | |
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Related CAS |
6993-66-4 | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |
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DSSTOX Substance ID |
DTXSID4026501 | |
Record name | alpha-Pinene | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |
Record name | ALPHA-PINENE | |
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Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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Record name | alpha-Pinene | |
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Boiling Point |
313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Flash Point |
91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |
Record name | ALPHA-PINENE | |
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Solubility |
ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | ALPHA-PINENE | |
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Density |
0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
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Vapor Density |
4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |
Record name | ALPHA-PINENE | |
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Vapor Pressure |
10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |
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Color/Form |
Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |
CAS No. |
80-56-8, 25766-18-1, 2437-95-8 | |
Record name | ALPHA-PINENE | |
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Melting Point |
-67 °F (NTP, 1992), -62.5 °C | |
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